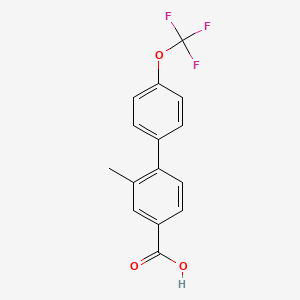

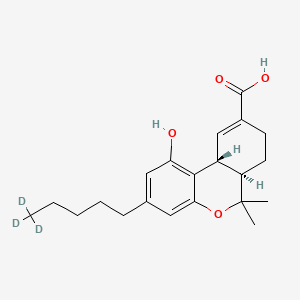

(6-(Propylthio)pyridin-3-yl)boronic acid

Descripción general

Descripción

The compound “(6-(Propylthio)pyridin-3-yl)boronic acid” is a type of boronic acid derivative. Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable complexes with sugars and amino acids . They are considered as bioisosteres of carboxylic acids .

Synthesis Analysis

Boronic acids can be synthesized through various methods. One common method involves the use of halogen-metal exchange with a trialkylborate starting from 2,5-dihalopyridines . Another approach involves the use of palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .Molecular Structure Analysis

The molecular structure of boronic acids like “(6-(Propylthio)pyridin-3-yl)boronic acid” typically includes a boron atom bonded to an oxygen atom and a carbon atom of a pyridine ring .Chemical Reactions Analysis

Boronic acids participate in various chemical reactions. For instance, they can be used in Suzuki-Miyaura cross-coupling reactions . They can also react with 3-chlorocoumarin through Suzuki reaction to prepare biologically significant 3-arylcoumarins .Physical And Chemical Properties Analysis

Boronic acids are considered Lewis acids with a pKa value of 4–10 . The molecular weight of a similar compound, Pyridine-3-boronic acid, is 122.92 g/mol .Aplicaciones Científicas De Investigación

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid derivative is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The compound’s ability to act as a boron donor makes it suitable for forming biaryl structures, often found in pharmaceuticals and organic materials.

Regioselective Coupling

The compound can be utilized for regioselective coupling . This application is crucial when specific isomers of a product are desired. The steric and electronic properties of the (6-(Propylthio)pyridin-3-yl) group can direct the coupling to occur at particular positions on a substrate, which is essential for the synthesis of complex molecules with high precision.

Aminocarbonylation

Aminocarbonylation: reactions involve the introduction of an amine group into a molecule via carbonylation . This boronic acid derivative can participate in palladium-catalyzed intramolecular aminocarbonylation, leading to the formation of amides, which are common in various bioactive compounds.

Cyanation Reactions

The compound is also used in cyanation reactions . These reactions are important for introducing cyano groups into aromatic compounds, which can be further transformed into a variety of functional groups, such as carboxylic acids, amides, and amines, expanding the versatility of the boronic acid in synthetic chemistry.

Preparation of Polyphenylpyridyl Chains

It serves as a precursor for the preparation of new linear poly(phenylpyridyl) chains . These polymers have potential applications in electronics and photonics due to their conductive properties.

Enzymatic and Kinase Inhibitors

Lastly, this boronic acid derivative is used in the synthesis of therapeutic enzymatic and kinase inhibitors . These inhibitors play a significant role in drug development for treating various diseases by modulating the activity of specific enzymes or kinases involved in disease pathways.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The interest in boronic acids and their derivatives has been growing, especially after the discovery of the drug bortezomib . They have shown potential in various biological applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is relevant to extend the studies with boronic acids in medicinal chemistry to obtain new promising drugs shortly .

Propiedades

IUPAC Name |

(6-propylsulfanylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2S/c1-2-5-13-8-4-3-7(6-10-8)9(11)12/h3-4,6,11-12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKGUNOWBUOIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)SCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681635 | |

| Record name | [6-(Propylsulfanyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(Propylthio)pyridin-3-yl)boronic acid | |

CAS RN |

1256345-97-7 | |

| Record name | Boronic acid, B-[6-(propylthio)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Propylsulfanyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B596760.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine](/img/structure/B596763.png)

![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B596768.png)

![2-Bromo-7-chlorothiazolo[5,4-c]pyridine](/img/structure/B596771.png)